zinc;(Z)-4-oxopent-2-en-2-olate

Description

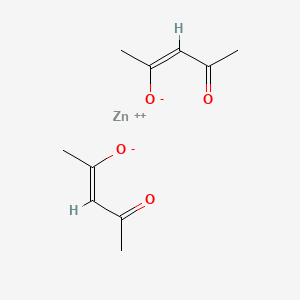

Zinc;(Z)-4-oxopent-2-en-2-olate, commonly known as zinc acetylacetonate monohydrate, is a coordination compound with the molecular formula C₁₀H₁₆O₅Zn and a molecular weight of 281.61 g/mol . It exists as a hydrate, featuring two bidentate acetylacetonate ligands (C₅H₇O₂⁻) coordinated to a zinc(II) center. The compound is structurally characterized by its Z-configuration at the double bond of the ligand, ensuring optimal chelation .

Properties

IUPAC Name |

zinc;(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Zn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDXJXDAFPJUQE-FDGPNNRMSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or yellow crystalline powder; [Acros Organics MSDS] | |

| Record name | Zinc acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14024-63-6, 108503-47-5 | |

| Record name | Zinc, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(pentane-2,4-dionato-O,O')zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(pentane-2,4-dionato-O,O')zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC ACETYLACETONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F3XXD1RZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Nanotechnology

Zinc;(Z)-4-oxopent-2-en-2-olate serves as a precursor for the synthesis of zinc oxide (ZnO) nanoparticles and thin films. These materials are crucial in optoelectronics, catalysis, and as transparent conductive coatings. ZnO nanoparticles exhibit unique optical and electronic properties, making them ideal for applications in solar cells, sensors, and light-emitting devices .

Drug Delivery Systems

In the field of biomedicine , this compound is investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various ligands enhances its suitability for targeted drug delivery applications. The compound's properties allow it to encapsulate therapeutic agents effectively, improving their bioavailability and efficacy .

Catalysis

This compound is recognized for its catalytic properties in various biochemical reactions. It acts as a catalyst in organic transformations such as polymerization and hydrogenation reactions. Its metal-organic framework enables it to facilitate reactions efficiently while maintaining stability under different conditions .

Polymer Stabilization

In industrial settings, this compound is utilized as a stabilizer in polymers and a cross-linking agent in resins. This application enhances the thermal stability and mechanical properties of polymeric materials, making them suitable for demanding environments .

Coatings

The compound is also employed in the production of zinc-based coatings , which provide corrosion resistance to metals. These coatings are widely used in automotive and construction industries to extend the lifespan of metal components .

Case Study 1: Synthesis of ZnO Nanoparticles

A research study demonstrated the synthesis of ZnO nanoparticles from this compound using a sol-gel method. The resulting nanoparticles exhibited enhanced photocatalytic activity under UV light, suggesting potential applications in environmental remediation .

Case Study 2: Drug Delivery Efficacy

In a biomedical study, this compound was used to formulate a drug delivery system for anticancer agents. The study found that encapsulated drugs showed improved cellular uptake and reduced side effects compared to free drugs, highlighting the compound's potential in targeted therapy .

Comparison with Similar Compounds

Key Properties :

- Melting Point : 141–144°C

- Solubility: Highly soluble in methanol and other polar solvents .

- Applications: Widely used as a precursor in chemical vapor deposition (CVD) and metal-organic CVD (MOCVD) for synthesizing transparent conductive oxides (e.g., ZnO-In₂O₃ films) .

Structural and Functional Analogues

The following table compares zinc;(Z)-4-oxopent-2-en-2-olate with structurally related metal acetylacetonates and other coordination compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | C₁₀H₁₆O₅Zn | 281.61 | 141–144 | CVD/MOCVD precursors, materials science |

| Magnesium;(Z)-4-oxopent-2-en-2-olate | C₁₀H₁₄MgO₄ | 222.52 | 259 | Catalysis, high-temperature synthesis |

| Lead;(Z)-4-oxopent-2-en-2-olate | C₁₀H₁₄O₄Pb | 405.23 (calculated) | 141–144 | Limited industrial use (high toxicity) |

| Sodium;(Z)-4-oxopent-2-en-2-olate | C₅H₇O₂Na | 122.10 | Not reported | Synthetic intermediate for organometallics |

| Zinc oxalate | ZnC₂O₄ | 153.43 | Decomposes >250 | Ceramics, pigments |

Key Differences and Research Findings

Thermal Stability and Reactivity

- Magnesium vs. Zinc : The magnesium analogue exhibits a significantly higher melting point (259°C vs. 141–144°C ), attributed to stronger ionic interactions in its crystal lattice . However, zinc acetylacetonate demonstrates superior solubility in organic solvents, making it more suitable for solution-based deposition techniques .

- Lead vs. Zinc : Despite sharing a similar melting point, the lead compound is acutely toxic (oral, inhalation) and poses environmental hazards, restricting its applications . Zinc acetylacetonate, in contrast, is safer and widely utilized in materials synthesis.

Ligand-Metal Interactions

- Zinc vs. Sodium: The sodium salt (C₅H₇O₂Na) lacks the bidentate coordination seen in zinc acetylacetonate, resulting in lower thermal stability. However, it serves as a high-yield intermediate (94% yield) in synthetic routes for organometallic complexes .

- Zinc Oxalate vs. Its decomposition at high temperatures contrasts with the stability of zinc acetylacetonate in CVD processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.